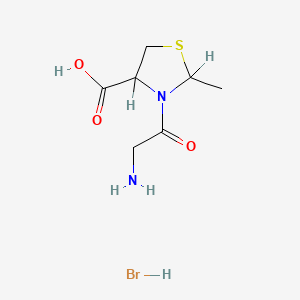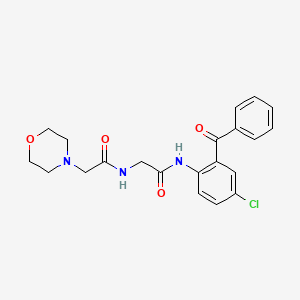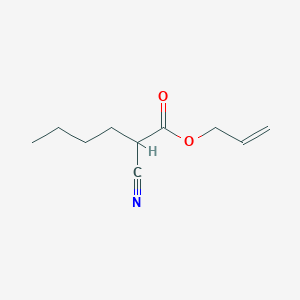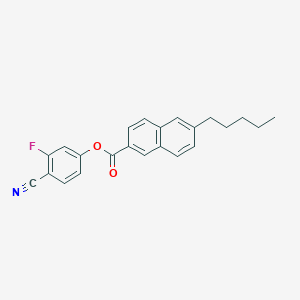
Acetic acid;3-methoxybenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-methoxybenzene-1,2-diol is an organic compound that combines the properties of acetic acid and 3-methoxybenzene-1,2-diol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 3-methoxybenzene-1,2-diol, also known as guaiacol, is a naturally occurring organic compound with a methoxy group and two hydroxyl groups attached to a benzene ring. This compound is known for its aromatic properties and is often used in the synthesis of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methoxybenzene-1,2-diol can be achieved through several methods. One common method involves the esterification of 3-methoxybenzene-1,2-diol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction. Additionally, purification steps such as distillation or crystallization may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Acetic acid;3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Acetic acid;3-methoxybenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of acetic acid;3-methoxybenzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
3-methoxycatechol: Similar structure with a methoxy group and two hydroxyl groups on a benzene ring.
Guaiacol: Another name for 3-methoxybenzene-1,2-diol, commonly used in the synthesis of various chemicals.
Catechol: A benzene ring with two hydroxyl groups, lacking the methoxy group present in 3-methoxybenzene-1,2-diol.
Uniqueness
Acetic acid;3-methoxybenzene-1,2-diol is unique due to its combination of acetic acid and 3-methoxybenzene-1,2-diol properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
111211-64-4 |
|---|---|
分子式 |
C11H16O7 |
分子量 |
260.24 g/mol |
IUPAC名 |
acetic acid;3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H8O3.2C2H4O2/c1-10-6-4-2-3-5(8)7(6)9;2*1-2(3)4/h2-4,8-9H,1H3;2*1H3,(H,3,4) |
InChIキー |
QQIUSVLNJFTJSD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.COC1=CC=CC(=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate](/img/structure/B14323861.png)

![2-(2-{2-[5-Methyl-2,4-bis(1-phenylethyl)phenoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14323881.png)
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)

![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)




![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
